molecular formula C21H13N3O6 B12566844 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- CAS No. 171824-52-5

1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)-

Cat. No.: B12566844
CAS No.: 171824-52-5
M. Wt: 403.3 g/mol
InChI Key: AVGJGSLWGFOMEE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- typically involves multi-step organic reactions. A common approach might include the nitration of a precursor compound followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Safety measures are paramount due to the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield corresponding amines, while oxidation might produce nitroso or nitro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Similar in structure and often used in organic synthesis.

    Nitroaromatic Compounds: Share the nitro functional groups and exhibit similar reactivity.

    Isoindoline Derivatives: Structurally related and used in similar applications.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with tailored functionalities.

Properties

CAS No.

171824-52-5

Molecular Formula

C21H13N3O6

Molecular Weight

403.3 g/mol

IUPAC Name

2-methyl-4,7-bis(2-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H13N3O6/c1-22-20(25)18-14(12-6-2-4-8-16(12)23(27)28)10-11-15(19(18)21(22)26)13-7-3-5-9-17(13)24(29)30/h2-11H,1H3

InChI Key

AVGJGSLWGFOMEE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2C1=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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